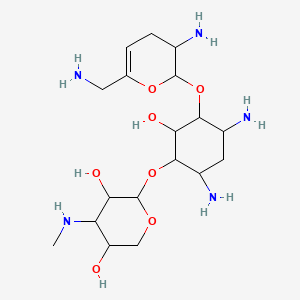
Antibiotic 66-40D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiotic 66-40D is a novel aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis. It exhibits broad-spectrum antibacterial activity and is particularly effective against both gram-positive and gram-negative bacteria . The unique structure of this compound includes a 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit, which has not been found in any other aminoglycoside antibiotic .
Preparation Methods
Antibiotic 66-40D is produced through the fermentation of Micromonospora inyoensis, a species isolated from soil samples . The microorganism is cultivated in an aqueous nutrient medium under submerged aerobic conditions. The fermentation process typically involves the use of a medium containing yeast extract, beef extract, tryptose, starch, dextrose, and calcium carbonate . After fermentation, the antibiotic is isolated and purified using various chromatographic techniques .
Chemical Reactions Analysis
Antibiotic 66-40D undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitroso derivatives, while reduction can result in the formation of amine derivatives .
Scientific Research Applications
Antibiotic 66-40D has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the structure-activity relationships of aminoglycoside antibiotics . In biology, it is used to investigate the mechanisms of bacterial resistance and to develop new strategies for combating antibiotic resistance . In medicine, it is being explored as a potential treatment for infections caused by antibiotic-resistant bacteria . In industry, it is used in the development of new antibacterial agents and in the production of pharmaceutical formulations .
Mechanism of Action
The mechanism of action of Antibiotic 66-40D involves the inhibition of protein synthesis in bacteria. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins . This leads to the death of the bacterial cell. The molecular targets of this compound include the 30S subunit of the bacterial ribosome and various ribosomal RNA molecules .
Comparison with Similar Compounds
Antibiotic 66-40D is similar to other aminoglycoside antibiotics such as gentamicin, kanamycin, and neomycin . it is unique in its structure due to the presence of the 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit . This unique structure contributes to its broad-spectrum antibacterial activity and its effectiveness against antibiotic-resistant bacteria . Other similar compounds include sisomicin and ribostamycin, which also exhibit broad-spectrum antibacterial activity but differ in their specific structural features .
Properties
CAS No. |
53797-16-3 |
|---|---|
Molecular Formula |
C18H35N5O7 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C18H35N5O7/c1-23-12-11(24)6-27-18(13(12)25)30-16-10(22)4-9(21)15(14(16)26)29-17-8(20)3-2-7(5-19)28-17/h2,8-18,23-26H,3-6,19-22H2,1H3 |
InChI Key |
DAKDDLIZULPEFW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















